(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a complex organic compound characterized by its unique structural features, including a benzofuran core, a benzo[d][1,3]dioxin moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Benzo[d][1,3]dioxin Moiety: This step often involves the formation of the dioxin ring through condensation reactions.
Final Coupling: The final step involves coupling the benzofuran core with the benzo[d][1,3]dioxin moiety under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. For instance, its structural features might be optimized to enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-benzofuran-3(2H)-one: Lacks the 2-methylallyl group, which may affect its reactivity and biological activity.
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one: Contains a hydroxy group instead of the 2-methylallyl group, potentially altering its chemical properties.
Uniqueness
The presence of the 2-methylallyl group in (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one distinguishes it from similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-12(2)9-25-16-3-4-17-18(8-16)27-19(20(17)23)7-13-5-15(22)6-14-10-24-11-26-21(13)14/h3-8H,1,9-11H2,2H3/b19-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWBUOWKPQAEBQ-GXHLCREISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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